
N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide, also known as NAFEA, is an amide derived from the amino acid, phenylalanine. NAFEA has been studied for its potential applications in various scientific research fields due to its unique properties. In
科学的研究の応用
Kinase Inhibitor Research
N-(3-Amino-4-fluorophenyl)-2-ethoxyacetamide derivatives have been identified as potent and selective Met kinase inhibitors. These compounds demonstrate improved enzyme potency and aqueous solubility, with some showing complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration (Schroeder et al., 2009).
Antimalarial Drug Synthesis
This compound is an intermediate in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation using different acyl donors has been explored, with vinyl acetate identified as the best acyl donor due to leading to irreversible reactions and being kinetically controlled (Magadum & Yadav, 2018).
Anthelminthic Applications
In the context of anthelminthic applications, derivatives of this compound have shown high efficacy against nematodes, filariae, and cestodes in animal models. One such compound, amidantel, has demonstrated significant activity against hookworms and roundworms in dogs, without showing teratogenic effects (Wollweber et al., 1979).
Drug Metabolism Studies
Studies on drug metabolism have involved derivatives of this compound. For instance, the metabolism of 3-chloro-4-fluoro-aniline in animals has led to the identification of related metabolites, contributing to our understanding of how such compounds are processed in biological systems (Baldwin & Hutson, 1980).
Anticonvulsant and Pain-Attenuating Properties
Research on primary amino acid derivatives of this compound has demonstrated potent anticonvulsant activities. These compounds have been explored for their potential in treating conditions like epilepsy and neuropathic pain (King et al., 2011).
Malaria Treatment
Optimization of phenotypic hits against Plasmodium falciparum based on aminoacetamide scaffolds, including this compound derivatives, has led to compounds with low-nanomolar activity against the intraerythrocytic stages of malaria parasites. These compounds may have transmission blocking capabilities (Norcross et al., 2019).
Synthesis of Azo Disperse Dyes
This compound is a key intermediate in the production of azo disperse dyes. Green synthesis methods involving catalytic hydrogenation have been developed to produce this compound more efficiently and sustainably (Zhang, 2008).
特性
IUPAC Name |
N-(3-amino-4-fluorophenyl)-2-ethoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-2-15-6-10(14)13-7-3-4-8(11)9(12)5-7/h3-5H,2,6,12H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNXATMAGYMCHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC(=C(C=C1)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

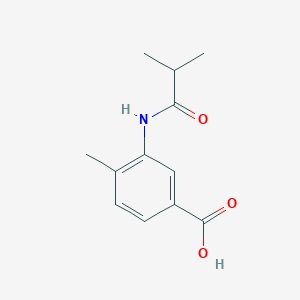
![[6-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1367918.png)

![[2-(([(3-Methylphenyl)amino]carbonyl)amino)-1,3-thiazol-4-YL]acetic acid](/img/structure/B1367928.png)

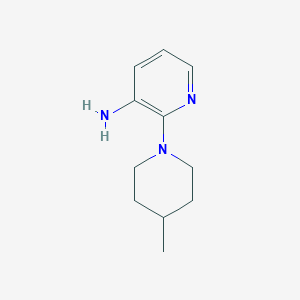
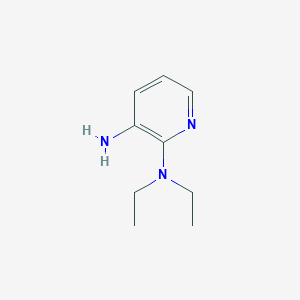
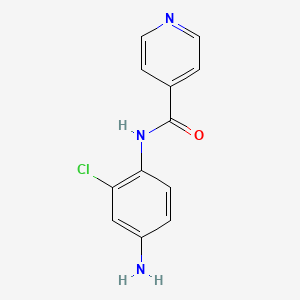
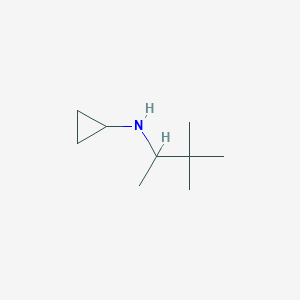


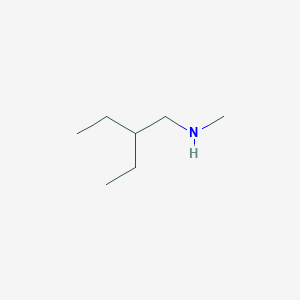
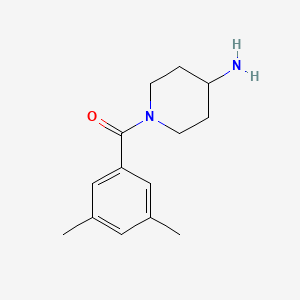
![1-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1367968.png)